3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine
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Overview
Description
3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a methyl group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . This compound is of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under specific conditions . For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be applied in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing various biological processes. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Another compound containing the trifluoromethyl group, used in various chemical applications.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: A compound with similar structural features, used in organic synthesis.
Uniqueness
3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16F3N |
---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H16F3N/c1-9-8-17-6-5-12(9)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,12,17H,5-6,8H2,1H3 |
InChI Key |
CPPLCTCKZFIPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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